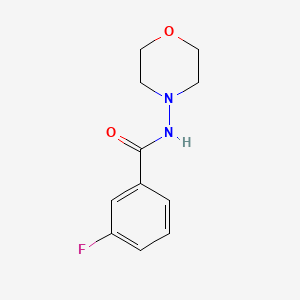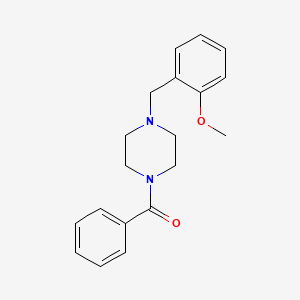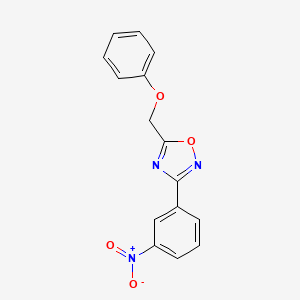
3-fluoro-N-4-morpholinylbenzamide
Vue d'ensemble
Description
3-fluoro-N-4-morpholinylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it an attractive target for cancer therapy. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).
Mécanisme D'action
Venetoclax binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of cancer cell death. Venetoclax has a high selectivity for BCL-2 and does not inhibit other anti-apoptotic proteins, such as BCL-XL.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal effects on normal cells, which is a desirable feature for cancer therapy. Venetoclax has a favorable pharmacokinetic profile, with rapid absorption and elimination, and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Venetoclax is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer. However, its high selectivity may limit its use in certain contexts where other anti-apoptotic proteins are also involved. In addition, the synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.
Orientations Futures
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to Venetoclax therapy. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further studies to evaluate the safety and efficacy of Venetoclax in other types of cancer.
Méthodes De Synthèse
The synthesis of Venetoclax involves several steps, starting with the reaction of 3-fluoroaniline with 4-morpholinylbenzoyl chloride to form 3-fluoro-N-4-morpholinylbenzamide. This intermediate is then reacted with various reagents to form the final product. The synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.
Applications De Recherche Scientifique
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and solid tumors. In clinical trials, Venetoclax has shown promising results as a monotherapy and in combination with other anticancer agents.
Propriétés
IUPAC Name |
3-fluoro-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-1-2-9(8-10)11(15)13-14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBACTREYXEJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970596 | |
| Record name | 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluoro-N-(4-morpholinyl)benzamide | |
CAS RN |
5526-88-5 | |
| Record name | 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)



![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)